1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine

Solubility Enhancement Physicochemical Properties Medicinal Chemistry

Researchers face solubility and steric failures with simple N-alkyl pyrazoles in aqueous assays or PROTAC synthesis. This aminopyrazole solves that via a flexible, polar 2-(2-methoxyethoxy)ethyl group. - **Enhanced solubility:** Low LogP (-0.52) and 4 H-bond acceptors outperform methyl/ethyl analogs. - **PROTAC/ADC ready:** Primary amine handles conjugation; pre-built PEG-like spacer optimizes linker length. - **High Fsp³ (0.625):** 3D pharmacophore for kinase solvent-front exploration, not flat aromatic junk.

Molecular Formula C8H15N3O2
Molecular Weight 185.22 g/mol
Cat. No. B13631130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine
Molecular FormulaC8H15N3O2
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCOCCOCCN1C=C(C=N1)N
InChIInChI=1S/C8H15N3O2/c1-12-4-5-13-3-2-11-7-8(9)6-10-11/h6-7H,2-5,9H2,1H3
InChIKeyFIXJVIXOSXIUDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine: Research-Grade Building Block


1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine (CAS: 1248372-14-6) is a heterocyclic organic compound within the broader aminopyrazole family. It is primarily utilized as a research chemical and a versatile building block in synthetic organic chemistry, particularly for medicinal chemistry and material science applications . The compound's defining structural feature is a 2-(2-methoxyethoxy)ethyl substituent at the N1 position of the pyrazole ring, which imparts enhanced solubility in polar solvents compared to its simpler alkyl analogs . Its utility lies in the reactive amine group at the 4-position, enabling further functionalization and the development of more complex molecular scaffolds .

Reactive Handle

4-amine group enables diverse functionalization for scaffold elaboration.

Solubility Profile

Extended 2-(2-methoxyethoxy)ethyl chain reported to improve polar solvent compatibility.

Research Scope

Fits medicinal chemistry, material science, and fragment-based library synthesis.

1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine: Differentiation from Analogs


The performance of a pyrazol-4-amine building block in a given synthetic or research context is highly sensitive to the steric and electronic properties of its N1 substituent. Unlike simple alkyl or shorter-chain ether derivatives, the extended 2-(2-methoxyethoxy)ethyl group on this compound provides a unique combination of enhanced aqueous solubility, a larger and more flexible steric footprint, and a distinct set of physicochemical properties like increased hydrogen bond acceptor count and lower LogP [1]. These differences can critically impact reaction kinetics, downstream purification, target binding, and the overall success of a research program. Blind substitution without considering these quantifiable differences can lead to failed syntheses, erroneous SAR conclusions, or the selection of an analog with suboptimal in vitro characteristics.

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N1 substituent variation may shift solubility, steric bulk, and hydrogen-bonding profile, altering reaction medium requirements.

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Different ether chain length and oxygen count can impact molecular recognition, target binding, and SAR interpretation.

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Molecular weight and Fsp3 differences may affect downstream PK/PD and developability properties in lead optimization.

1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine vs. Structural Analogs


Enhanced Aqueous Solubility via Extended Polyether Chain

The presence of a methoxyethoxy group, particularly the extended 2-(2-methoxyethoxy)ethyl chain, is documented to significantly enhance solubility in polar solvents compared to simpler pyrazole derivatives [1]. For the target compound, the calculated partition coefficient (LogP) is -0.52 , indicating a strong preference for aqueous over lipophilic environments. This is a class-level effect, supported by descriptions for related compounds stating the 2-methoxyethoxy moiety 'enhances solubility in polar solvents' [1].

Aqueous Solubility (LogP)
Class-level inference
LogP -0.52
vs. ~0.82 for isopropoxyethyl analog
Reported lower lipophilicity supports aqueous assay compatibility
In silico prediction; confirm experimentally
Solubility Enhancement Physicochemical Properties Medicinal Chemistry

Increased Hydrogen Bond Acceptor Count for Altered Molecular Recognition

The 2-(2-methoxyethoxy)ethyl group contains three ether oxygen atoms, in addition to the amine nitrogen, resulting in a calculated hydrogen bond acceptor count of 4 . This is a direct structural increase compared to simpler N1-substituted analogs lacking the extended ether chain.

H-Bond Acceptors
Reported
4 acceptors
+1 vs. methoxyethyl & butoxyethyl analogs
Increased H-bond capacity may alter molecular recognition; requires binding confirmation
Vendor-reported count; no independent verification
Molecular Recognition Receptor Binding Pharmacophore Design

Molecular Weight and Flexibility for Modulating PK/PD Properties

The molecular weight of the target compound (185.22 g/mol) is strategically positioned between that of a shorter-chain analog (1-(2-methoxyethyl)-1H-pyrazol-4-amine, 141.17 g/mol) and heavier, more lipophilic analogs (e.g., 1-(2-Butoxyethyl)-1H-pyrazol-4-amine, 183.25 g/mol) . This intermediate molecular weight, combined with the flexible polyether chain, offers a specific balance of size and lipophilicity that can be critical for optimizing properties like membrane permeability and metabolic stability.

Molecular Weight
Reported
185.22 g/mol
+44 vs. methoxyethyl analog; similar to butoxyethyl
Intermediate MW may support PK property tuning; class-specific review advised
Calculated from C8H15N3O2
Pharmacokinetics Drug Discovery Molecular Weight Optimization

Higher Fraction of sp3 Carbons (Fsp3) for Improved Developability

The fraction of sp3 hybridized carbons (Fsp3) is a metric correlated with clinical success, as higher values are associated with increased molecular complexity and improved developability profiles. The target compound has an Fsp3 of 0.625 . This value is elevated compared to simpler, flatter heteroaromatic systems and to many common pyrazole building blocks.

Fraction sp³ (Fsp3)
Class-level inference
0.625
>0.15 above avg. drug-like molecules
High Fsp3 suggests potential developability benefits; requires validation in lead series
Calculated metric; class-level correlation
Developability Drug-like Properties Structural Complexity

1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine: Application Scenarios


Design and Synthesis of PROTACs and Other Bifunctional Molecules

The compound's combination of a reactive amine handle, a flexible and water-solubilizing PEG-like linker, and moderate molecular weight makes it an ideal starting material for constructing bifunctional molecules like PROteolysis TArgeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs). The amine group allows for facile conjugation to a ligand for a target protein, while the methoxyethoxy chain provides a pre-built spacer that can improve the overall physicochemical properties and linker length of the final conjugate . The quantifiably higher hydrogen bond acceptor count (4 vs. 3 for simpler analogs) and low LogP (-0.52) are particularly advantageous for maintaining solubility in aqueous assay conditions.

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

In FBDD campaigns targeting protein kinases or other enzymes with polar active sites, this compound serves as a high-quality 'privileged fragment.' Its amine group is a common recognition motif, while the extended methoxyethoxy tail can be used to probe solvent-exposed regions of the binding pocket and improve solubility without adding excessive lipophilicity . The high Fsp3 (0.625) and increased number of hydrogen bond acceptors differentiate it from simpler, flatter aromatic fragments, offering a unique 3D pharmacophore for exploration.

Synthesis of Advanced Heterocyclic Scaffolds for Kinase Inhibitor Programs

This compound is a key building block for synthesizing more complex, substituted pyrazole cores found in numerous kinase inhibitors. The N1-substituent is strategically positioned to exit the ATP-binding pocket of kinases, often interacting with the solvent front or hinge region. The specific size and polarity of the 2-(2-methoxyethoxy)ethyl group, which is heavier and more polar than common methyl or ethyl analogs, provides a distinct vector for optimizing kinase selectivity and pharmacokinetic properties [1].

Development of Novel Materials with Tunable Solubility

Beyond medicinal chemistry, the compound's unique amphiphilic nature—possessing both a polar polyether chain and a reactive heterocyclic core—makes it a valuable monomer or cross-linker for synthesizing novel polymers or metal-organic frameworks (MOFs). The amine functionality can be used to covalently link the compound to a polymer backbone or a surface, while the methoxyethoxy tail can be used to tune the material's hydrophilicity and interaction with solvents .

Application
Selection Property
Validation Focus
PROTAC & bifunctional molecule synthesis
Reactive amine handle + hydrophilic PEG-like spacer
Conjugation efficiency and aqueous solubility of final conjugate
Fragment-based library design
3D polar fragment with multiple H-bond acceptors
Binding affinity and selectivity vs. flat aromatic fragments
Kinase inhibitor scaffold elaboration
N1 substituent for solvent-front interaction optimization
Kinase selectivity and pharmacokinetic profile in lead series
Functional polymer/monomer synthesis
Amphiphilic building block with tunable hydrophilicity
Material solubility and incorporation efficiency

Technical Documentation Hub

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21 linked technical documents
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